4-Nitroisothiazol-5-amine
Description
Significance of Isothiazole (B42339) Scaffold in Organic and Medicinal Chemistry
The isothiazole ring is a privileged scaffold in the fields of organic and medicinal chemistry due to the unique properties conferred by its two electronegative heteroatoms. researchgate.net This five-membered heterocycle is a key structural component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antidiabetic, antiviral, and antimicrobial properties. rsc.orgontosight.ai The versatility of the isothiazole nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to enhance their interaction with biological targets. rsc.org
In organic synthesis, isothiazoles serve as valuable intermediates for the construction of more complex molecular architectures. researchgate.netmedwinpublishers.com Their stability and the potential for selective reactions at different positions of the ring make them attractive building blocks. rsc.org Recent advancements have led to novel methods for the synthesis and functionalization of isothiazoles, including metal-catalyzed cross-coupling reactions and direct C-H activation, further expanding their utility in creating diverse chemical libraries for drug discovery and materials science. rsc.org
Overview of Nitro- and Amino-Substituted Heterocycles in Research
Nitro- and amino-substituted heterocycles are fundamental classes of compounds in chemical research, each imparting distinct and powerful functionalities. Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with over 75% of FDA-approved small-molecule drugs containing such a moiety. nih.gov The incorporation of amino groups can enhance a molecule's biological activity and physicochemical properties, such as solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.govnih.gov Amino-substituted heterocycles are integral to the structures of numerous antibacterial, antiviral, and anticancer agents. nih.gov
The nitro group, a strong electron-withdrawing substituent, significantly influences the chemical reactivity of a heterocyclic ring. uni-rostock.de It can activate the ring for nucleophilic substitution reactions and can be readily reduced to an amino group, providing a versatile handle for further synthetic transformations. uni-rostock.de This transformation from an electron-withdrawing to an electron-donating group is a powerful strategy in the synthesis of diverse and pharmacologically relevant molecules. uni-rostock.de Nitro-substituted heterocycles have been investigated for a range of applications, from pharmaceuticals to high-energy materials. nih.govlsbu.ac.ukbrunel.ac.uk
Structural Context and Research Importance of 4-Nitroisothiazol-5-amine Derivatives
This compound, with its specific substitution pattern, combines the key features of the isothiazole scaffold with the functional duality of nitro and amino groups. molport.com The presence of the nitro group at the 4-position and the amino group at the 5-position creates a unique electronic environment within the molecule. This arrangement is crucial for its reactivity and its potential as a precursor for a variety of other heterocyclic systems.
Derivatives of this compound are of significant research interest. For instance, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines has been reported, which can undergo spontaneous isomerization to form benzothiazoles in polar solvents. sci-hub.st This highlights the utility of the this compound core as a synthon for constructing more complex, fused heterocyclic systems. The ability to functionalize the amino group and potentially modify or replace the nitro group opens up pathways to a wide range of novel compounds with potential applications in medicinal chemistry and materials science. Research into related structures, such as 3-methyl-4-nitroisothiazol-5-amine, further underscores the importance of this substitution pattern in developing new chemical entities. chembk.comresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 153970-45-7 |
| Molecular Formula | C3H3N3O2S |
| Molecular Weight | 145.14 g/mol |
| SMILES | Nc1sncc1N+=O |
Data sourced from MolPort and BLD Pharm. molport.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,2-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRGDMHGPDXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435564 | |
| Record name | 4-Nitroisothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153970-45-7 | |
| Record name | 4-Nitroisothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 4 Nitroisothiazol 5 Amine
Electrophilic and Nucleophilic Reactivity of the Isothiazole (B42339) Ring System
The reactivity of the isothiazole ring in 4-Nitroisothiazol-5-amine is significantly influenced by the presence of the electron-withdrawing nitro group (-NO₂) at the C4 position and the electron-donating amino group (-NH₂) at the C5 position. The nitro group, a strong deactivating group, reduces the electron density of the isothiazole ring, making it less susceptible to electrophilic attack. Conversely, the amino group, a strong activating group, increases the electron density, particularly at the ortho and para positions relative to its location.
Reactivity of the Nitro Group: Reduction Pathways and Derivative Formation
The nitro group of this compound is a key site for chemical modification, with its reduction to an amino group being a common and synthetically useful transformation. The reduction of nitroarenes is a well-established process in organic chemistry and can be achieved through various methods. wikipedia.orggoogle.com
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reagents such as iron in acidic media, tin(II) chloride (SnCl₂), and sodium hydrosulfite are also effective. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical to avoid undesired side reactions and to ensure compatibility with other functional groups present in the molecule.
The reduction of the nitro group in this compound would yield 4,5-diaminoisothiazole. This resulting diamine is a versatile intermediate for the synthesis of a variety of fused heterocyclic systems and other derivatives. The two amino groups can undergo condensation reactions with various electrophiles to form new ring systems.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Typically at room temperature and atmospheric or slightly elevated pressure | A very common and effective method. commonorganicchemistry.com |
| Raney Nickel | Similar to Pd/C, often used when dehalogenation is a concern. commonorganicchemistry.com | |
| Iron (Fe) | In the presence of an acid like acetic acid or hydrochloric acid | A classic and cost-effective method. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | In acidic solution | A mild reducing agent. commonorganicchemistry.com |
Reactivity of the Amino Group: Derivatization and Structural Modifications
Typical reactions of aromatic amines include acylation, alkylation, diazotization, and condensation reactions. For instance, the amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. Alkylation can introduce alkyl groups onto the nitrogen atom.
Diazotization of the amino group with nitrous acid (HNO₂) would form a diazonium salt. Isothiazole diazonium salts can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, such as halogens, cyano, and hydroxyl groups, at the C5 position. These transformations significantly expand the synthetic utility of this compound.
Intramolecular Rearrangements and Isomerization Processes
An interesting and synthetically significant transformation involving a derivative of this compound is the isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines into 2-(Benzothiazol-2-yl)-2-nitroethene-1,1-diamines. researchgate.net This rearrangement involves the cleavage of the isothiazole ring and the subsequent formation of a new benzothiazole ring system.
The starting N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can be prepared from 3,3-diamino-2-nitrothioacrylamides. researchgate.net The isomerization has been observed to occur spontaneously in polar solvents for certain substrates. researchgate.net For derivatives with 2-alkyl-substituted aryl groups, the rearrangement requires higher temperatures to proceed. researchgate.net
The mechanism of this isomerization is thought to involve a series of intramolecular rearrangements. The reaction is influenced by the electronic nature of the substituents on the N-aryl group. The process likely begins with a nucleophilic attack originating from the isothiazole ring, leading to the opening of the five-membered ring. This is followed by a cyclization step involving the aryl group to form the more stable benzothiazole ring system. The specific steps and intermediates in this mechanistic pathway are a subject of ongoing investigation.
Transformations Involving Side Chains and Substituents
The functional groups of this compound and its derivatives can be further modified to create a diverse range of compounds. For example, the amino group can be functionalized to introduce side chains containing other reactive moieties. These side chains can then participate in further chemical transformations, such as cross-coupling reactions or cyclizations, to build more complex molecular architectures.
The ability to perform further functionalization on substituted isothiazoles has been demonstrated, including Suzuki cross-coupling reactions to form triaryl isothiazoles. organic-chemistry.org This highlights the potential of using this compound as a scaffold for the synthesis of a wide array of complex organic molecules with potential applications in various fields of chemistry. organic-chemistry.org
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Comprehensive searches of publicly available scientific databases and literature have revealed a significant lack of specific experimental or theoretical spectroscopic data for the chemical compound this compound. Despite extensive queries aimed at retrieving information on its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectroscopic characteristics, no dedicated studies detailing the advanced characterization of this specific molecule could be located.
The initial research strategy involved targeted searches for ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques for signal assignment, and in-depth vibrational analyses including the assignment of fundamental vibrational modes and potential energy distributions. Further inquiries were made into anharmonic vibrational studies and the electronic transitions of this compound via UV-Vis spectroscopy.
While the searches returned a breadth of information on related compounds, such as various nitro- and amino-substituted thiazoles and other heterocyclic systems, this data is not directly applicable to this compound. The precise substitution pattern of the nitro and amino groups on the isothiazole ring profoundly influences the chemical environment of each atom and bond, meaning that spectroscopic data cannot be accurately extrapolated from analogous but structurally distinct molecules.
Consequently, without primary or secondary sources reporting the specific spectroscopic data for this compound, it is not possible to provide a scientifically accurate and detailed analysis as requested by the article's outline. The creation of data tables for ¹H and ¹³C NMR, vibrational modes, or UV-Vis absorption maxima would be speculative and would not meet the standards of scientific rigor.
Further investigation into the synthesis and characterization of this compound may be required to generate the necessary experimental data for a thorough spectroscopic analysis. At present, such information does not appear to be available in the public domain.
Computational Chemistry Investigations of 4 Nitroisothiazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. chemnet.com These calculations are fundamental to understanding the stability and reactivity of 4-Nitroisothiazol-5-amine.
DFT calculations would typically be employed to optimize the molecular geometry of this compound, determining key parameters such as bond lengths, bond angles, and dihedral angles. For the related compound, 3-methyl-4-nitroisothiazole (B86254), DFT calculations have been performed, and the resulting geometric parameters provide a reasonable approximation of what can be expected for this compound. researchgate.net The presence of the nitro (-NO2) and amino (-NH2) groups on the isothiazole (B42339) ring is expected to significantly influence the electron distribution and molecular geometry.
The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitro group is strongly electron-withdrawing, leading to an electron-deficient (electrophilic) character in its vicinity, while the amino group is electron-donating, creating an electron-rich (nucleophilic) region.
Table 1: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Value/Characteristic |
| Molecular Geometry | Planar isothiazole ring with substituent groups |
| Bond Lengths (Å) | C-N, C-S, N-O bond lengths influenced by electron delocalization |
| Bond Angles (°) | Ring angles and substituent angles determined by steric and electronic effects |
| Dipole Moment (Debye) | A significant dipole moment is expected due to the polar nitro and amino groups |
| Molecular Electrostatic Potential | Negative potential around the nitro group; Positive potential around the amino group |
Note: The values in this table are qualitative predictions based on the functional groups and general principles of DFT. Specific numerical data for this compound would require dedicated computational studies.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the amino group and the isothiazole ring, reflecting the electron-donating nature of the amine. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
In a study on the related 3-methyl-4-nitroisothiazole, the HOMO-LUMO gap was computationally determined, providing an indication of its reactivity. researchgate.net A similar analysis for this compound would be instrumental in predicting its behavior in chemical reactions.
Table 2: Frontier Molecular Orbital (FMO) Properties
| Orbital | Predicted Location of Electron Density | Implication for Reactivity |
| HOMO | Amino group and isothiazole ring | Site of nucleophilic attack (electron donation) |
| LUMO | Nitro group and isothiazole ring | Site of electrophilic attack (electron acceptance) |
| HOMO-LUMO Energy Gap | Expected to be relatively small | Indicates higher chemical reactivity |
Note: The information in this table is based on general principles of FMO theory and analysis of the functional groups present in the molecule.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Molecular Stability
In this compound, significant hyperconjugative interactions are expected. These would include the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the nitro and amino groups into the antibonding orbitals of the isothiazole ring, and vice versa. NBO analysis of 3-methyl-4-nitroisothiazole has revealed the stabilizing effects of such interactions. researchgate.net A similar investigation for this compound would elucidate the specific electronic interactions that contribute to its stability.
Table 3: Predicted NBO Analysis Results for Key Hyperconjugative Interactions
| Donor Orbital (Filled) | Acceptor Orbital (Vacant) | Predicted Stabilization Energy (E(2)) |
| Lone Pair (N of NH2) | π* (Isothiazole ring) | Significant |
| Lone Pair (O of NO2) | σ* (N-C of ring) | Moderate |
| π (Isothiazole ring) | σ* (N-O of NO2) | Moderate |
Note: The stabilization energies are qualitative predictions. Quantitative values would require specific NBO calculations for this compound.
Prediction of Electrochemical Properties: Reduction Potentials and Electron Affinities
Computational methods can be used to predict the electrochemical properties of a molecule, such as its reduction potential and electron affinity. These properties are crucial for understanding the molecule's behavior in redox reactions and its potential applications in areas like materials science and electrochemistry.
The electron affinity, which is the energy released when an electron is added to a neutral molecule, can be calculated using DFT. A higher electron affinity suggests that the molecule is more easily reduced. For this compound, the presence of the strongly electron-withdrawing nitro group is expected to result in a significant electron affinity. Experimental measurements on 3-methyl-4-nitroisothiazole have shown that it is susceptible to reduction, a property that is supported by computational predictions of its electron affinity. researchgate.net
The reduction potential, which is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced, can also be estimated through computational models. These predictions are valuable for designing molecules with specific electrochemical characteristics.
Theoretical Vibrational Spectra and Comparison with Experimental Data
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule. researchgate.net Comparing the theoretical vibrational spectrum with experimental data is a powerful method for confirming the molecular structure and understanding the nature of the chemical bonds.
For this compound, theoretical calculations would predict the characteristic vibrational frequencies associated with the functional groups present, such as the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and the various vibrations of the isothiazole ring. A study on 3-methyl-4-nitroisothiazole demonstrated good agreement between the theoretically predicted and experimentally measured vibrational spectra, aiding in the complete assignment of the vibrational modes. researchgate.net A similar combined experimental and theoretical approach for this compound would provide a comprehensive understanding of its vibrational properties.
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| Amino (-NH2) | N-H Symmetric Stretch | 3300 - 3500 |
| Amino (-NH2) | N-H Asymmetric Stretch | 3400 - 3600 |
| Nitro (-NO2) | N=O Symmetric Stretch | 1300 - 1400 |
| Nitro (-NO2) | N=O Asymmetric Stretch | 1500 - 1600 |
| Isothiazole Ring | C=N, C=C Stretching | 1400 - 1650 |
Note: These are general wavenumber ranges for the specified functional groups and may vary in the specific molecular context of this compound.
Molecular Docking and Binding Affinity Predictions for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand) with a biological target, typically a protein or nucleic acid. researchgate.net
For this compound, molecular docking studies could be employed to explore its potential as a therapeutic agent by predicting its interaction with various biological targets. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher potential for biological activity.
Biological Activity and Mechanistic Studies of 4 Nitroisothiazol 5 Amine Derivatives
Overview of Biological Activities Associated with Nitroisothiazoles and Aminoisothiazoles
The isothiazole (B42339) ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which is of significant interest in medicinal chemistry. When substituted with a nitro group (NO2) and an amino group (NH2), the resulting nitroisothiazole and amino-isothiazole derivatives exhibit a wide spectrum of biological activities. These activities are largely attributed to the electronic properties of the nitro group, a strong electron-withdrawing moiety, and the nucleophilic nature of the amino group.
Nitroaromatic compounds, including nitroisothiazoles, are known for their broad-spectrum antimicrobial and anticancer properties. The biological activity of these compounds is often linked to the reductive bioactivation of the nitro group within target cells, leading to the formation of reactive cytotoxic species. This mechanism is central to the efficacy of several clinically used nitroaromatic drugs.
Aminothiazoles, on the other hand, are considered "privileged structures" in drug discovery. They are key components in a variety of approved drugs and clinical candidates, demonstrating activities that span from antimicrobial and anti-inflammatory to anticancer and antiviral. The amino group can act as a key pharmacophoric feature, participating in crucial hydrogen bonding interactions with biological targets. The combination of a nitro group and an amino group on an isothiazole core, as in 4-nitroisothiazol-5-amine, suggests the potential for multifaceted biological effects, leveraging the distinct properties of both functional groups.
Antimicrobial Efficacy and Mechanisms of Action
Derivatives of nitroisothiazoles have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic microorganisms.
Antibacterial Spectrum and Potency
While specific data for this compound derivatives is limited in publicly available literature, studies on related nitrothiazole compounds demonstrate significant antibacterial activity. For instance, certain nitrothiazole derivatives exhibit pronounced efficacy against both aerobic and anaerobic bacteria, with minimum inhibitory concentrations (MICs) that are comparable to or even lower than some commonly used antibiotics.
One study investigated a series of 2-((5-nitrothiazol-2-yl)imino)thiazolidin-4-one derivatives for their antitubercular activity against Mycobacterium tuberculosis. Several of these compounds exhibited potent activity, with MIC90 values in the sub-micromolar range. mdpi.com This highlights the potential of the nitrothiazole scaffold in developing new antibacterial agents, particularly against challenging pathogens like M. tuberculosis.
Table 1: In Vitro Antitubercular Activity of Selected Nitrothiazole Derivatives
| Compound | MIC90 (µM) against M. tuberculosis |
| 9 | <0.24 |
| 10 | <0.24 |
Source: Adapted from a study on Mannich base nitrothiazole derivatives. mdpi.com
Antifungal Properties
In one study, a series of trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their anti-Candida albicans activity. Several compounds exhibited moderate to good activity, with one derivative, following a demethylation process, showing an MIC80 value of 9 µM, which is comparable to the antifungal drug fluconazole. nih.gov
Table 2: In Vitro Anti-Candida albicans Activity of a Selected 2-Amino-4,5-diarylthiazole Derivative
| Compound | MIC80 (µM) against C. albicans |
| 5a8 | 9 |
| Fluconazole (Control) | Not specified in the provided abstract |
Source: Adapted from a study on 2-Amino-4,5-diarylthiazole derivatives. nih.gov
Proposed Mechanisms of Action: Reductive Activation and DNA Interaction
The antimicrobial activity of nitroaromatic compounds, including nitroisothiazoles, is widely believed to be initiated by the reductive activation of the nitro group. This process is particularly efficient in anaerobic or microaerophilic environments, which are characteristic of many pathogenic bacteria.
Cellular nitroreductases, which are flavoproteins, catalyze the reduction of the nitro group to form highly reactive intermediates such as the nitroso and hydroxylamine (B1172632) species, as well as the nitro radical anion. nih.gov These reactive species can then interact with and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. researchgate.net
While direct covalent binding to DNA has been a long-standing hypothesis for the mechanism of action of some nitroaromatic compounds, recent studies suggest that for certain nitroimidazoles, covalent binding is primarily observed with cellular proteins rather than DNA. researchgate.net The damage to DNA may occur through oxidative stress induced by the reactive intermediates. The precise molecular interactions and the ultimate cellular targets can vary depending on the specific chemical structure of the nitroisothiazole derivative and the enzymatic machinery of the target microorganism.
Anticancer and Cytotoxic Activity
In addition to their antimicrobial properties, derivatives of nitroisothiazoles and related heterocyclic systems have demonstrated significant potential as anticancer agents.
In Vitro Cytotoxicity on Human Cancer Cell Lines
Numerous studies have reported the in vitro cytotoxic effects of various thiazole (B1198619) and isothiazolone (B3347624) derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives is scarce, the available information on structurally related compounds provides valuable insights into their potential as anticancer agents.
For example, a study on new thiazole derivatives reported potent antiproliferative activity against several cancer cell lines. One compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, exhibited IC50 values of 14.05 µM and 17.77 µM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, respectively.
Another study on indolo–pyrazoles grafted with thiazolidinone identified compounds with potent cytotoxicity, with IC50 values below 10 µM on various human cancer cell lines. One derivative showed a particularly high cytotoxicity with an IC50 value of 3.46 µM against melanoma cancer cells (SK-MEL-28). nih.gov
Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 |
| MCF-7 (Breast) | 17.77 | |
| Indolo–pyrazole-thiazolidinone derivative (6c) | SK-MEL-28 (Melanoma) | 3.46 |
Source: Adapted from studies on novel thiazole and indolo-pyrazole-thiazolidinone derivatives. nih.gov
Modulation of Cellular Processes
Derivatives of related heterocyclic systems, such as 5-ene-4-thiazolidinones, have demonstrated the ability to modulate key cellular processes integral to cancer progression. Studies on these compounds have revealed their capacity to induce cell cycle arrest and trigger apoptosis (programmed cell death) in human tumor cell lines. For instance, specific 5-ene-4-thiazolidinone derivatives have been shown to halt the cell cycle, preventing cancer cells from proliferating. Furthermore, these compounds can initiate apoptosis, leading to the elimination of malignant cells. nih.gov The type of biological activity, whether antitrypanosomal or anticancer, and its potency are often dependent on the nature of the enamine fragment at the C5 position of the thiazolidinone core. nih.gov This highlights the potential for derivatives of the core this compound structure to be developed as agents that can selectively interfere with the cellular machinery of cancer cells.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. In the context of isothiazole derivatives, significant inhibitory activity has been observed against enzymes relevant to both agricultural and medicinal applications.
Notably, novel isothiazole-thiazole derivatives have been investigated for their fungicidal properties and have been found to potentially target the oxysterol-binding protein (PcORP1). nih.govresearchgate.net This was validated through cross-resistance and molecular docking studies, suggesting a mode of action similar to the fungicide oxathiapiprolin. nih.govresearchgate.net
In the realm of anti-inflammatory research, derivatives based on a 5-thiazole structure conjugated with a thiazolidinone ring have been identified as selective cyclooxygenase-1 (COX-1) inhibitors. The anti-inflammatory action of these compounds was primarily attributed to their ability to inhibit COX-1, with the amino acid residue Arg 120 in the enzyme's active site being crucial for this interaction. mdpi.com In contrast, these derivatives showed no significant inhibition of lipoxygenase (LOX) enzymes. mdpi.com
The table below summarizes the enzyme inhibitory activities of some isothiazole and thiazole derivatives.
| Compound Class | Target Enzyme | Observed Effect | Reference |
| Isothiazole-thiazole derivatives | Oxysterol-binding protein (PcORP1) | Potent inhibition, fungicidal activity | nih.govresearchgate.net |
| 5-Thiazol-based thiazolidinone derivatives | Cyclooxygenase-1 (COX-1) | Selective inhibition, anti-inflammatory activity | mdpi.com |
| 5-Thiazol-based thiazolidinone derivatives | Lipoxygenase (LOX) | No remarkable inhibition | mdpi.com |
Structure-Activity Relationship (SAR) Studies in Anticancer Context
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For heterocyclic compounds with anticancer properties, including those structurally related to this compound, SAR studies have elucidated key structural features that govern their biological activity.
For a series of novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, it was found that the nature of the enamine fragment at the C5 position of the thiazolidinone ring is a critical determinant of whether the compound exhibits antitrypanosomal or anticancer activity, and the level of this activity. nih.gov This indicates that modifications at this position can be used to tune the biological effects of the molecule.
In another study involving pyrrolizine-5-carboxamide derivatives, the nature and position of substituents on the aromatic rings were found to significantly influence anticancer activity against various cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). For example, the presence of an electron-donating methyl group enhanced activity against A2780 and HT29 (colon cancer) cells, while a 4-chloro substitution increased activity against MCF-7 and A2780 cell lines. researchgate.net This suggests that the electronic properties of the substituents play a crucial role in the anticancer efficacy of these compounds. researchgate.net
These findings underscore the importance of specific structural motifs and substituent patterns in designing potent and selective anticancer agents based on heterocyclic scaffolds.
Other Noted Biological Effects (e.g., Anti-inflammatory, Immunosuppressive, Agrochemical)
Derivatives of isothiazoles and related thiazole heterocycles have been explored for a range of other biological activities, including anti-inflammatory and agrochemical applications.
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of thiazole and bisthiazole derivatives. nih.gov For example, certain bisthiazole compounds have demonstrated good anti-inflammatory properties, comparable or even superior to the nonsteroidal anti-inflammatory drug (NSAID) meloxicam (B1676189) in acute experimental inflammation models. nih.gov Thiazolo[4,5-b]pyridin-2-one derivatives have also shown considerable anti-inflammatory effects in vivo. biointerfaceresearch.com The mechanism for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes. mdpi.com
Agrochemical Activity: Isothiazole derivatives have shown significant promise as agrochemicals, particularly as fungicides. nih.govresearchgate.netmdpi.com A series of novel isothiazole-thiazole derivatives exhibited excellent fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net The proposed mechanism for some of these compounds involves the inhibition of the oxysterol-binding protein. nih.govresearchgate.net Additionally, 3,4-dichloroisothiazole derivatives can induce systemic acquired resistance (SAR) in plants, enhancing their defense against subsequent pathogen attacks. nih.govresearchgate.net Studies on N-acyl-N-arylalaninates based on 3,4-dichloroisothiazole have also identified compounds with moderate fungicidal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. mdpi.com
The table below provides a summary of the fungicidal activity of selected isothiazole derivatives.
| Compound Class | Pathogen | Activity | Reference |
| Isothiazole-thiazole derivatives | Pseudoperonospora cubensis | Excellent fungicidal activity (EC50 = 0.046 mg L⁻¹) | nih.govresearchgate.net |
| Isothiazole-thiazole derivatives | Phytophthora infestans | Excellent fungicidal activity (EC50 = 0.20 mg L⁻¹) | nih.govresearchgate.net |
| 3,4-Dichloroisothiazole derivatives | Botrytis cinerea | Moderate growth inhibition (>60%) | mdpi.com |
| 3,4-Dichloroisothiazole derivatives | Sclerotinia sclerotiorum | Moderate growth inhibition (>60%) | mdpi.com |
Immunosuppressive Activity: While various biological effects have been reported for isothiazole and thiazole derivatives, there is limited specific information available in the reviewed literature regarding the immunosuppressive properties of this compound derivatives. One study noted that the compound 1,4-bis[2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) possesses potent immunosuppressive activity on alloreactive immune responses, though this compound is structurally distinct from the isothiazole family. nih.gov
In Silico Predictions of Biological Activity (e.g., PASS)
In silico tools, such as the Prediction of Activity Spectra for Substances (PASS) program, are valuable in modern drug discovery for forecasting the biological activity of chemical compounds and prioritizing them for synthesis and experimental testing.
The PASS tool has been successfully applied to predict the biological activities of heterocyclic compounds structurally related to this compound. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory potential using PASS. The predictions indicated a good probability of anti-inflammatory activity, which was subsequently confirmed through in vivo testing, where some compounds showed efficacy comparable to or better than indomethacin. mdpi.com The PASS analysis also suggested that the presence of a methyl group at the 5-position of the thiazole ring favorably influenced the predicted anti-inflammatory activity. mdpi.com
In another study, PASS prediction was used to identify the potential antibacterial properties of novel thiazole-thiazolidinone hybrids. researchgate.net The in silico screening helped in identifying promising structures for synthesis, which were later found to exhibit potent antibacterial and antifungal activities. researchgate.net These examples demonstrate the utility of PASS and other in silico methods in guiding the design and discovery of new biologically active agents based on thiazole and related heterocyclic scaffolds.
Applications and Future Research Directions of 4 Nitroisothiazol 5 Amine
Role as a Synthetic Intermediate in Complex Molecule Construction
4-Nitroisothiazol-5-amine, a heterocyclic compound, serves as a valuable building block in organic synthesis. The isothiazole (B42339) ring system is a key structural motif in a wide array of biologically active compounds. The presence of both an amino and a nitro group on the isothiazole core of this compound offers multiple reaction sites for the construction of more complex molecular architectures.
The amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the formation of new ring systems. For instance, it can serve as a nucleophile in substitution reactions or as a precursor for the synthesis of fused heterocyclic systems. The nitro group, a strong electron-withdrawing group, influences the reactivity of the isothiazole ring and can be reduced to an amino group, providing another handle for further functionalization.
While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-amino-5-nitrothiazole (B118965) is well-established. nih.gov This compound is synthesized through the nitration of 2-aminothiazole (B372263) and is used as an intermediate in the preparation of various derivatives with potential biological activities. nih.gov The synthetic utility of this compound can be inferred from the known chemistry of aminothiazoles and nitrothiazoles, positioning it as a versatile precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.govglobalresearchonline.net
Development as a Lead Compound for Pharmaceutical Agents
The isothiazole and nitroaromatic moieties are present in numerous compounds with a broad spectrum of pharmacological activities. Thiazole (B1198619) derivatives, in particular, are known to exhibit antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. mdpi.comnih.govglobalresearchonline.netnih.govmdpi.comwjpmr.com The nitro group is also a key feature in several antimicrobial drugs. chemimpex.com
Although direct studies on the pharmaceutical applications of this compound are limited, research on analogous structures suggests its potential as a lead compound. For example, a series of semicarbazones derived from 2-amino-5-nitrothiazole have been designed and evaluated as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. nih.gov One of the lead compounds from this study, 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide, showed significant inhibitory activity against acetylcholinesterase (AChE). nih.gov
The potential biological activities of compounds derived from this compound are summarized in the table below, based on the activities of related thiazole and nitrothiazole derivatives.
| Potential Biological Activity | Target/Mechanism of Action | Reference Compound Class |
| Antibacterial | Inhibition of essential bacterial enzymes | Nitrothiazole derivatives chemimpex.com |
| Antifungal | Disruption of fungal cell wall or membrane | Thiazole derivatives nih.gov |
| Anticancer | Inhibition of kinases (e.g., Aurora kinases) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines nih.gov |
| Anti-inflammatory | Inhibition of inflammatory mediators | Phenyl thiazole derivatives wjpmr.com |
| Neuroprotective | Inhibition of MAO and ChE | 2-amino-5-nitrothiazole semicarbazones nih.gov |
These findings underscore the potential of the 4-nitroisothiazole (B42320) scaffold as a promising starting point for the development of new therapeutic agents.
Utility in Agrochemical Development
Heterocyclic compounds, including isothiazoles and thiazoles, play a crucial role in modern agriculture as active ingredients in fungicides, herbicides, and plant growth regulators. chemimpex.comnih.govmdpi.comnih.gov The isothiazole ring is a key component of several commercial agrochemicals. For instance, 3,4-dichloroisothiazoles are known to induce systemic acquired resistance (SAR) in plants, enhancing their defense against pathogens. nih.govnih.gov
The potential applications of this compound in agrochemical development are highlighted below.
| Agrochemical Application | Mode of Action | Related Compound Examples |
| Fungicides | Inhibition of fungal growth and development | Isothiazole-thiazole derivatives nih.govnih.gov |
| Herbicides | Inhibition of plant-specific enzymes | Thiazole derivatives nih.gov |
| Plant Growth Regulators | Modulation of plant hormone biosynthesis or signaling | Isothiazole derivatives nih.gov |
Further research is warranted to explore the potential of this compound and its derivatives as novel agrochemicals.
Exploration as Molecular Probes for Biochemical Investigations
Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. Fluorescent probes, in particular, have gained significant attention due to their high sensitivity and specificity. Thiazole and its fused-ring derivatives, such as benzothiazole, form the core of many fluorescent probes. mdpi.comnih.govnih.govresearchgate.net These probes have been successfully employed for the detection of various biomolecules and for cellular imaging.
For example, benzothiazole-based fluorescent probes have been developed for imaging mitochondria, detecting enzymatic activity, and sensing reactive oxygen species like hydrogen peroxide. nih.govnih.gov Another novel benzothiazole-based probe was designed for the highly sensitive and selective imaging of cysteine in living cells and zebrafish. researchgate.net
The potential of this compound as a molecular probe is an area that remains to be explored. The nitro group is often a fluorescence quencher, which could be exploited in the design of "turn-on" fluorescent probes where the fluorescence is activated upon a specific chemical reaction, such as the reduction of the nitro group in a hypoxic environment.
Advanced Materials Science Applications
The unique electronic properties of heterocyclic compounds have led to their incorporation into advanced materials. Thiazole-containing polymers have been investigated for their potential applications in electronics, particularly as conductive polymers and thermoelectric materials. nih.govresearchgate.netresearchgate.netarizona.edu The introduction of heteroatoms like nitrogen and sulfur into a conjugated polymer backbone can modulate its electronic structure and properties. arizona.edu
For instance, thiazole-based conjugated polymers have been synthesized and their electrical conductivity has been studied upon doping. researchgate.net More recently, alkylthiazole-based conjugated polymers have been developed for organic thermoelectric devices. nih.gov Furthermore, thiazolothiazole-based functional metal-organic frameworks (MOFs) have emerged as a class of materials with multi-functional properties, including fluorescence sensing and catalysis. rsc.org Nitro-containing compounds are also utilized in the development of various functional materials. researchgate.net
Given the presence of both a polymerizable amino group and an electronically active nitro-isothiazole core, this compound could serve as a monomer for the synthesis of novel functional polymers with interesting optical, electronic, or thermal properties.
Future Directions in Synthetic Methodology Development
The development of efficient and versatile synthetic methods is crucial for accessing novel chemical structures with desired properties. While the synthesis of related compounds like 2-amino-5-nitrothiazole is established, there is room for the development of more advanced and sustainable synthetic methodologies for this compound and its derivatives. nih.gov
Future research in this area could focus on:
Novel Synthetic Routes: Exploring new synthetic strategies for the construction of the this compound core, potentially through multicomponent reactions or novel cyclization strategies.
C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the isothiazole ring, which would provide a more atom-economical approach to the synthesis of derivatives.
Flow Chemistry: Utilizing continuous flow technologies for the synthesis of this compound and its intermediates, which can offer improved safety, scalability, and control over reaction conditions.
Biocatalysis: Investigating the use of enzymes for the selective synthesis and modification of this compound, offering a greener alternative to traditional chemical methods.
These advancements in synthetic methodology would facilitate the exploration of the full potential of this compound and its derivatives in various applications.
Prospects for Targeted Drug Discovery and Development
The diverse biological activities exhibited by thiazole and nitrothiazole derivatives make them attractive scaffolds for targeted drug discovery. mdpi.comnih.govnih.govmdpi.comnih.govnih.govnih.govresearchgate.net Future research on this compound could be directed towards the rational design and synthesis of derivatives with high affinity and selectivity for specific biological targets implicated in various diseases.
Potential avenues for targeted drug discovery include:
Kinase Inhibitors: The thiazole ring is a common feature in many kinase inhibitors used in cancer therapy. nih.gov Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival.
Enzyme Inhibitors: As demonstrated with 2-amino-5-nitrothiazole derivatives, this scaffold can be used to develop inhibitors of enzymes like MAO and ChE for the treatment of neurodegenerative diseases. nih.gov Urease is another potential target for which nitrothiazole derivatives have shown inhibitory activity. researchgate.net
Antimicrobial Agents: The combination of the isothiazole ring and a nitro group suggests potential for the development of novel antimicrobial agents that could overcome existing resistance mechanisms.
Targeted Protein Degraders: The this compound scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific disease-causing proteins.
A structure-activity relationship (SAR) driven approach, aided by computational modeling and molecular docking studies, will be crucial in guiding the design of potent and selective drug candidates based on the this compound core.
Integration of Multi-Omics and High-Throughput Screening in Research
The exploration of novel chemical entities like this compound is increasingly benefiting from the convergence of high-throughput screening (HTS) and multi-omics technologies. astrazeneca.commdpi.com This integrated approach allows for the rapid identification of biological activities and a deep, mechanistic understanding of a compound's effects at a systemic level. nih.govnashbio.com
High-Throughput Screening (HTS) serves as a crucial initial step in characterizing the bioactivity of new compounds. fiveable.me By automating the testing of thousands of substances against specific biological targets, HTS can efficiently identify potential therapeutic applications or toxicological liabilities. nih.govepa.gov In the context of this compound, HTS assays could be employed to screen for a variety of effects, drawing from the known biological activities of related aminothiazole and nitroaromatic structures, such as antimicrobial, antiviral, or anticancer properties.
For instance, a hypothetical HTS campaign for this compound could involve screening against a panel of bacterial and fungal pathogens, or against various cancer cell lines. The results of such a screen would provide a preliminary "hit" list of potential applications.
Table 1: Hypothetical High-Throughput Screening Results for this compound
| Assay Type | Target Organism/Cell Line | Measured Endpoint | Result (e.g., IC50, % Inhibition) | Hit Classification |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Bacterial Growth Inhibition | IC50 = 15 µM | Active |
| Antimicrobial | Escherichia coli | Bacterial Growth Inhibition | IC50 > 100 µM | Inactive |
| Antifungal | Candida albicans | Fungal Growth Inhibition | IC50 = 25 µM | Active |
| Anticancer | MCF-7 (Breast Cancer) | Cell Viability | IC50 = 5 µM | Active |
| Anticancer | A549 (Lung Cancer) | Cell Viability | IC50 = 8 µM | Active |
| Cytotoxicity | HEK293 (Normal Kidney Cells) | Cell Viability | IC50 = 50 µM | Moderately Toxic |
Following the identification of "hits" from HTS, multi-omics technologies are employed to elucidate the underlying mechanisms of action or toxicity. creative-proteomics.com This approach simultaneously investigates changes across multiple molecular levels, providing a comprehensive biological picture. nih.gov
Transcriptomics (e.g., RNA-seq) would reveal how this compound alters gene expression in target cells. For example, in cancer cells, it might show the upregulation of genes involved in apoptosis (programmed cell death) and the downregulation of genes related to cell proliferation.
Proteomics can identify changes in protein levels and post-translational modifications, offering insights into the functional consequences of altered gene expression. creative-proteomics.com This could confirm, for instance, that the observed upregulation of apoptotic genes translates to an increased level of caspase proteins, which are key effectors of apoptosis.
Metabolomics analyzes the global profile of metabolites, providing a snapshot of the cell's metabolic state. creative-proteomics.com Treatment with this compound might lead to significant changes in cellular energy pathways or the accumulation of specific metabolic byproducts, further clarifying its mode of action.
By integrating these diverse datasets, researchers can construct a detailed model of how this compound interacts with biological systems. nih.gov This holistic view is more powerful than the insights gained from any single omics approach alone. nih.gov For example, an integrated analysis might reveal that the compound inhibits a key enzyme (proteomics), leading to a bottleneck in a specific metabolic pathway (metabolomics), which in turn triggers a stress response and the activation of apoptotic genes (transcriptomics).
Table 2: Hypothetical Integrated Multi-Omics Analysis of this compound on MCF-7 Cancer Cells
| Omics Layer | Key Finding | Biological Interpretation |
|---|---|---|
| Transcriptomics | Upregulation of BAX and CASP3 genes. | Initiation of the intrinsic apoptotic pathway at the genetic level. |
| Proteomics | Increased levels of active Caspase-3 protein. | Execution of the apoptotic program at the protein level. |
| Metabolomics | Decrease in intracellular ATP levels and increase in reactive oxygen species (ROS). | Induction of mitochondrial dysfunction and oxidative stress, a common trigger for apoptosis. |
| Integrated Analysis | The compound induces mitochondrial stress, leading to the transcriptional upregulation and subsequent activation of the caspase cascade, resulting in apoptotic cell death. | Provides a comprehensive, multi-layered understanding of the anticancer mechanism. |
The future of research on this compound and other novel compounds will likely rely heavily on these integrated strategies. The iterative process of high-throughput screening to identify biological effects, followed by multi-omics analysis to understand the mechanisms, can significantly accelerate the drug discovery and development pipeline, leading to more effective and safer therapeutic agents. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Nitroisothiazol-5-amine?
- Methodological Answer: Synthesis typically involves nitration of isothiazol-5-amine precursors. Electrophilic aromatic nitration can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). Alternatively, nucleophilic substitution reactions with nitro-containing reagents (e.g., nitrobenzene derivatives) in polar aprotic solvents like DMF may be employed. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer: Multi-modal spectroscopic analysis is critical:
- 1H/13C NMR : The nitro group causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for aromatic protons). Amine protons may appear as broad singlets (~δ 5.5–6.5 ppm) in DMSO-d6 .
- IR Spectroscopy : Strong asymmetric and symmetric NO2 stretches at ~1520 cm⁻¹ and 1350 cm⁻¹, respectively .
- X-ray Crystallography : Definitive confirmation of regiochemistry and molecular packing, as demonstrated in thiazole-amine derivatives .
Q. What are the typical applications of this compound in chemical research?
- Methodological Answer: Nitro-substituted isothiazoles serve as intermediates in medicinal chemistry. The nitro group enhances electrophilicity, enabling further functionalization (e.g., reduction to amines or coupling reactions). Similar compounds exhibit antimicrobial and antitumor activities, suggesting potential bioactivity studies .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of nitration in isothiazol-amine derivatives?
- Methodological Answer: Regioselectivity depends on electronic effects of substituents. Computational modeling (DFT) predicts favorable nitration at the 4-position due to resonance stabilization from the amine group. Experimentally, using mild nitrating agents (e.g., acetyl nitrate) at low temperatures minimizes side reactions. Monitor progress via TLC (silica gel, UV detection) .
Q. What strategies resolve contradictions in reported biological activities of nitroisothiazole derivatives?
- Methodological Answer: Discrepancies may arise from purity or assay conditions. Standardize protocols:
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Bioactivity Reproducibility : Use cell lines with validated sensitivity (e.g., MCF-7 for antitumor assays) and include positive controls (e.g., doxorubicin) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. Fukui indices identify nucleophilic attack sites (e.g., C-5 position). Validate predictions with kinetic studies using varying nucleophiles (e.g., amines, thiols) .
Q. How do solvent effects influence the stability of this compound during storage?
- Methodological Answer: Nitro compounds are prone to photodegradation. Stability studies in dark vs. light-exposed conditions (using UV-Vis spectroscopy) show accelerated decomposition in polar solvents (e.g., DMSO). Recommend storage in amber vials under inert gas (N2/Ar) at –20°C .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting spectral data for this compound derivatives?
- Methodological Answer: Contradictions may arise from tautomerism or polymorphism. Use complementary techniques:
- Variable-Temperature NMR : Resolves tautomeric equilibria (e.g., amine vs. imine forms) .
- Powder XRD : Detects polymorphic forms affecting solubility and reactivity .
Q. What statistical approaches validate synthetic yield improvements in scaled-up reactions?
- Methodological Answer: Design of Experiments (DoE) models (e.g., factorial design) identify critical parameters (temperature, catalyst loading). ANOVA analysis quantifies significance, while Pareto charts prioritize optimization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
